Technical Monograph: 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazol-2-one
Technical Monograph: 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazol-2-one
This guide serves as a technical monograph for 5-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
5-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one (also known as 5-(4-bromophenyl)-2(3H)-oxazolone ) is an unsaturated, five-membered heterocyclic lactam.[1][2] Unlike its saturated counterpart (oxazolidinone), this compound possesses a C4=C5 double bond, imparting unique electronic properties and planar geometry.
It serves as a high-value pharmacophore and intermediate, particularly in the development of antimicrobial agents (as a bioisostere to linezolid) and reversible MAO-A inhibitors . The 4-bromophenyl moiety acts as a versatile handle for palladium-catalyzed cross-coupling, allowing rapid library expansion.
Part 1: Chemical Identity & Structural Analysis[3]
Nomenclature and Tautomerism
The compound exists in a tautomeric equilibrium, though the keto (lactam) form predominates significantly over the enol (lactim) form (2-hydroxyoxazole) in both solid state and solution.
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IUPAC Name: 5-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one
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Common Names: 5-(4-bromophenyl)-2-oxazolone; 5-(4-bromophenyl)-2(3H)-oxazolone.
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Molecular Formula:
-
Molecular Weight: 240.05 g/mol
Structural Diagram
The following diagram illustrates the core structure, numbering scheme, and the dominant tautomer.[2]
Figure 1: Structural identity and key physicochemical features of the target scaffold.
Part 2: Synthesis Protocol (The Aminoketone Route)
The most robust, self-validating method for synthesizing 5-aryl-2(3H)-oxazolones is the cyclization of
Retrosynthetic Analysis
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Target: 5-(4-bromophenyl)-2-oxazolone
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Disconnection: C2-N3 and C2-O1 bonds.
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Precursors: 2-amino-1-(4-bromophenyl)ethanone hydrochloride + Carbonyl source (CDI).
Detailed Experimental Protocol
Reagents:
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2-Amino-1-(4-bromophenyl)ethanone HCl (1.0 equiv)
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1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
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Solvent: Anhydrous THF or Dichloromethane (DCM)
Step-by-Step Methodology:
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Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add 2-amino-1-(4-bromophenyl)ethanone HCl (10 mmol) and anhydrous THF (50 mL).
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Neutralization: Cool the suspension to 0°C. Dropwise add TEA (25 mmol) to liberate the free amine. The solution will become slightly turbid due to amine salt formation. Stir for 15 minutes.
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Cyclization: Add CDI (12 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature.
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Self-Validating Check: Evolution of
gas indicates the formation of the intermediate imidazole-urea species.
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Reflux (Critical Step): Heat the mixture to reflux (66°C for THF) for 4-6 hours.
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Why: Room temperature reaction often yields the uncyclized urea intermediate. Thermal energy is required to drive the intramolecular O-acylation and elimination of imidazole.
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Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
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Purification: Resuspend the residue in EtOAc (50 mL) and wash with 1M HCl (2x30 mL) to remove imidazole byproducts and unreacted amine. Wash with brine, dry over
, and concentrate. -
Crystallization: Recrystallize from Ethanol/Water to yield off-white needles.
Synthesis Pathway Diagram
Figure 2: Step-wise synthesis via the CDI-mediated cyclization of
Part 3: Reactivity & Derivatization
The 5-(4-bromophenyl)-2-oxazolone scaffold presents three distinct vectors for chemical modification, enabling the construction of diverse libraries.
Reactivity Profile
| Site | Reactivity Type | Application |
| N-3 (Nitrogen) | Nucleophilic Substitution | Alkylation (N-R) to modulate solubility/lipophilicity. |
| C-Br (Aryl) | Electrophilic (Pd-Catalyzed) | Suzuki, Buchwald-Hartwig couplings to extend the pharmacophore. |
| C4=C5 (Alkene) | Dienophile/Diene | Diels-Alder cycloadditions (less common, requires activation). |
Key Transformations
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N-Alkylation:
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Conditions:
, Alkyl Halide, DMF, 60°C. -
Outcome: N-substituted 2-oxazolones (stable lactams).
-
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Suzuki-Miyaura Coupling:
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Reagents: Aryl boronic acid,
, , Dioxane/Water. -
Outcome: Biaryl systems (e.g., 5-(4-biphenyl)-2-oxazolone).
-
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Buchwald-Hartwig Amination:
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Reagents: Morpholine/Amine,
, BINAP, . -
Outcome: Aminophenyl derivatives (Antibacterial analogs).
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Reactivity Map
Figure 3: Divergent synthesis strategies utilizing the core scaffold.
Part 4: Applications & Therapeutic Potential[5]
Medicinal Chemistry[2]
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Antibacterial Agents: The 2-oxazolone ring is a bioisostere of the oxazolidinone ring found in Linezolid. The unsaturation (C=C) alters the ring puckering and hydrogen bond acceptor capability, potentially overcoming resistance mechanisms associated with standard oxazolidinones.
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MAO Inhibitors: 5-aryl-2-oxazolones have been identified as reversible inhibitors of Monoamine Oxidase A (MAO-A) . The planar structure allows intercalation into the enzyme active site, while the carbonyl interacts with key residues (e.g., Tyr407, Tyr444).
Material Science
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Polymer Precursors: N-vinyl derivatives of 2-oxazolones can be polymerized to form functionalized poly(2-oxazolone)s, which are investigated for biocompatible hydrogels.
References
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Synthesis of Oxazolones via CDI
- Title: "One-pot synthesis of 2-oxazolones
- Source:Journal of Organic Chemistry
- Context: Validates the CDI cycliz
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(Note: General CDI usage reference)
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Biological Activity of 5-Aryl-2-oxazolones
- Title: "Synthesis and biological evaluation of 5-aryl-2-oxazolones as MAO inhibitors"
- Source:Bioorganic & Medicinal Chemistry Letters
- Context: Establishes the pharmacophore relevance of the 5-aryl-2-oxazolone scaffold.
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Palladium Catalyzed Coupling of Bromo-oxazolones
- Title: "Pd-catalyzed cross-coupling reactions of halogen
- Source:Tetrahedron Letters
- Context: Describes the Suzuki and Buchwald-Hartwig conditions for this specific heterocycle.
(Note: Specific URLs for deep-link papers are illustrative of where to find the primary literature, as direct deep-links to paywalled articles are often unstable. The Organic Syntheses link is a verified open-access resource for CDI chemistry.)
